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Get Quote

Carzenide (CAS# 138-41-0), also known as 4-sulfamoylbenzoic acid, is primarily described as an

intermediate in organic synthesis for preparing active molecules [1]. Its key physicochemical properties are

summarized in the table below.

Table 1: Physicochemical Profile of Carzenide [1]

Property Value / Description

Molecular Formula C₇H₇NO₄S

Molecular Weight 201.20 g/mol

Appearance White to off-white solid powder

Melting Point 285-295 °C

LogP 0.5

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 5

SMILES O=C(O)C1=CC=C(S(=O)(N)=O)C=C1

Solubility in DMSO ~100 mg/mL (~497 mM)
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Established Analytical Protocol: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable and well-documented method for the

analysis and purification of Carzenide.

Method Summary

This reverse-phase (RP) HPLC method separates and analyzes Carzenide using a Newcrom R1 column,

which is designed with low silanol activity to improve peak shape [2].

Materials and Equipment

HPLC System: With UV-Vis or DAD detector.

HPLC Column: Newcrom R1 (or equivalent C18-based column with low silanol activity) [2].
Mobile Phase A: Water with 0.1% Phosphoric Acid (H₃PO₄).

Mobile Phase B: Acetonitrile (MeCN).
Standard Solution: Carzenide dissolved in a suitable solvent (e.g., mobile phase or DMSO) at a

known concentration.
Sample Solutions: Prepared in a solvent compatible with the mobile phase.

Detailed Step-by-Step Procedure

Mobile Phase Preparation: Prepare 1 liter of Mobile Phase A by adding 1 mL of phosphoric acid to
HPLC-grade water and making up to volume. Filter and degas both Mobile Phase A and pure

acetonitrile (Mobile Phase B) under vacuum or sonication.
Standard Preparation: Accurately weigh Carzenide and prepare a stock solution. Serially dilute to

create a calibration curve covering the expected concentration range in samples.
Sample Preparation: Dissolve the sample matrix and extract or dilute Carzenide to fall within the

calibration curve's range. Centrifuge and filter (0.22 µm or 0.45 µm) before injection.
Instrument Parameters:

Wavelength: 210-254 nm (optimize based on the UV spectrum of Carzenide).
Flow Rate: 1.0 mL/min (standard, can be scaled).

Injection Volume: 10-20 µL.
Column Temperature: Ambient or controlled (e.g., 30°C).
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Gradient Program: A generic starting gradient is suggested below. This requires optimization

for your specific system and requirements. Table 2: Example HPLC Gradient Program | Time
(min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0 | 95 | 5 | | 5 | 95 | 5 | | 15 | 5 | 95 | |

18 | 5 | 95 | | 18.1 | 95 | 5 | | 23 | 95 | 5 |
Execution: Equilibrate the column with the initial gradient conditions. Inject standards and samples

sequentially. Monitor the chromatogram for the Carzenide peak, typically identified by matching its
retention time with the standard.

Notes and Troubleshooting

MS-Compatible Modification: For mass spectrometric detection, replace phosphoric acid with 0.1%

formic acid [2].
Scalability: This method can be scaled up for preparative isolation of Carzenide or its impurities [2].

UPLC Option: For faster analysis, columns with smaller 3 µm particles are available for UPLC
applications [2].

Proposed Biological Activity Assay Protocols

While direct bioactivity assays for Carzenide are not published, its structural features suggest potential as a

sulfonamide-based enzyme inhibitor. The following are proposed assay frameworks based on common

practices for similar compounds.

Kinase Inhibition Assay (ATP Depletion Method)

Carzenide could be screened for kinase inhibitory activity. A robust, non-radioactive method involves

measuring the consumption of ATP during the kinase reaction [3]. The workflow is as follows:
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Step 1: Pre-incubate Kinase
and Potential Inhibitor (Carzenide)

Step 2: Start Kinase Reaction
by adding ATP and Substrate

Step 3: Kinase Phosphorylates Substrate
Consumes ATP

Step 4: Stop Reaction & Add Detection Reagent
(Luciferase/Luciferin Mix)

Step 5: Measure Luminescent Signal
Signal ∝ Remaining ATP

Click to download full resolution via product page

Diagram 1: Workflow for kinase inhibition assay.

Principle: An active kinase consumes ATP to phosphorylate a substrate. The remaining ATP is
quantified using a luciferase/luciferin reagent, which produces light proportional to the ATP

concentration. An inhibitor will reduce kinase activity, leading to more remaining ATP and a higher
luminescence signal [3].

Materials:
Target kinase and its specific substrate.

ATP.
Carzenide (test compound) and a control inhibitor (e.g., Sorafenib for Raf1 kinase).

easylite-Kinase or similar luciferase-based ATP detection reagent.
Low-volume 384-well white or AlphaPlate [3].

Luminescence plate reader.
Procedure:

Pre-incubation: Dilute Carzenide in a suitable buffer (e.g., containing 1-5% DMSO). Add the
kinase and substrate to the wells. Pre-incubate for 10-60 minutes.
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Reaction Initiation: Start the reaction by adding ATP to a final concentration determined during

optimization (e.g., 300 nM for Raf1) [3].
Incubation: Allow the kinase reaction to proceed at room temperature for a set time (e.g., 20

minutes).
Detection: Add an equal volume of easylite-Kinase reagent to stop the reaction and generate

the luminescent signal. Shake the plate for 2 minutes and read immediately [3].
Data Analysis: Calculate % inhibition and IC₅₀ values by comparing luminescence from test

wells to control wells (no inhibitor vs. no kinase).

Enzyme-Linked Immunosorbent Assay (ELISA) for Target
Engagement

A sandwich ELISA can be developed to measure the ability of Carzenide to inhibit the function of a putative

target enzyme, such as Cyclooxygenase-2 (COX-2), inspired by drug repurposing approaches [4].

Principle: The assay detects the level of a specific product (e.g., prostaglandin for COX-2) generated
by the target enzyme. Inhibition by Carzenide would reduce the detectable product.

Materials:
ELISA Type: Sandwich ELISA kit for the specific enzyme product or a custom-developed

assay.
Plate: 96-well microplate, pre-coated with a capture antibody [5].

Detection Method: Chemiluminescent detection is often preferred for its wider dynamic range
and higher sensitivity compared to colorimetric methods [6] [5].

Procedure:
Reaction Setup: Incubate the target enzyme with its substrate in the presence or absence of

Carzenide.
Product Capture: Transfer the reaction mixture to the ELISA plate, where the product is

captured by the immobilized antibody.
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a

chemiluminescent substrate [6] [5].
Signal Measurement: Read the plate with a luminometer. A decrease in signal indicates

inhibition by Carzenide.

Computational Screening Protocol

Following the successful example of identifying Vismodegib as a COX-2 inhibitor, a deep-learning and

molecular docking pipeline can be employed to hypothesize potential targets for Carzenide [4].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.blossombio.com/eNews/20200915/index.html
https://www.blossombio.com/eNews/20200915/index.html
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10515398/
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.thermofisher.cn/cn/zh/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa.html
https://www.cellsignal.cn/applications/elisa/methods-of-elisa-detection
https://www.thermofisher.cn/cn/zh/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa.html
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.cellsignal.cn/applications/elisa/methods-of-elisa-detection
https://www.thermofisher.cn/cn/zh/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa.html
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10515398/
https://www.smolecule.com/products/s002764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


1. Data Preparation
Get active/decoy compounds

for target from DUD-E DB

2. Model Training
Train Graph Convolutional Network

(GraphConvMol)

3. Virtual Screening
Predict activity of Carzenide

4. Molecular Docking
Simulate binding pose

and affinity of Carzenide

5. Experimental Validation
Test top predictions

in cell culture studies

Click to download full resolution via product page

Diagram 2: Deep-learning and docking workflow.

Step 1: Data Preparation. Obtain a data set of known active and decoy (inactive) compounds for a
target protein (e.g., COX-2) from a database like DUD-E (Database of Useful Decoys: Enhanced) [4].

Step 2: Model Training. Use a cheminformatics toolkit like RDKit to compute molecular features.
Train a graph convolutional network (e.g., DeepChem's GraphConvMol) to distinguish active from

decoy compounds. Validate the model using metrics like Matthews Correlation Coefficient (MCC) [4].
Step 3: Virtual Screening. Use the trained model to predict the inhibitory potential of Carzenide
against the target.
Step 4: Molecular Docking. Perform computational docking (e.g., with AutoDock Vina or similar) to

simulate how Carzenide binds to the target's active site and calculate binding affinity, comparing it to
known inhibitors like Celecoxib [4].
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Step 5: Experimental Validation. The top computational predictions must be validated using the

biochemical (e.g., kinase assay) or immunological (ELISA) assays described above [4].

Critical Experimental Considerations

Solubility and Stock Solutions: Carzenide has good solubility in DMSO (~100 mg/mL). Prepare

stock solutions at high concentration in DMSO and then dilute into aqueous assay buffers, keeping
the final DMSO concentration consistent and low (typically ≤1%) across all samples to avoid solvent

effects [1].
Assay Controls: Every experiment must include appropriate controls:

Positive Control: A known inhibitor for the target.
Negative Control: Assay buffer with vehicle (e.g., DMSO) only.

Blank: No enzyme, to account for non-specific signal.
Signal Detection and Plate Selection: The choice of detection method dictates the plate type. Use

white plates for chemiluminescence and fluorescence to maximize signal reflection, and black
plates for fluorescence to minimize cross-talk. Colorimetric assays use clear plates [6] [5].

I hope these detailed application notes and protocols provide a solid foundation for your research on

Carzenide. Should you require further clarification or wish to delve deeper into a specific method, please

feel free to ask.
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methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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